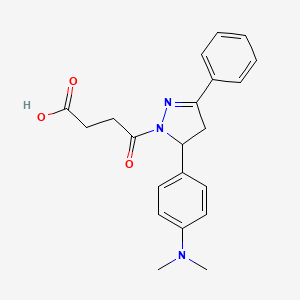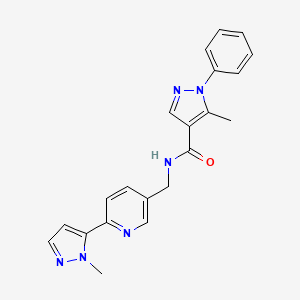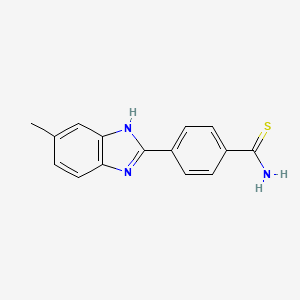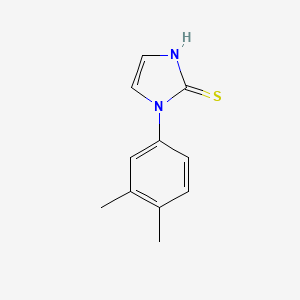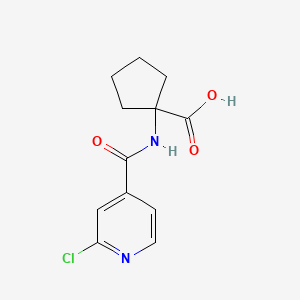
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is a compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol This compound features a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a 2-chloropyridine moiety
Preparation Methods
The synthesis of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-amine with cyclopentanecarboxylic acid under appropriate conditions to form the desired amide bond . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives could be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Industry: In the agrochemical industry, it can be used to develop new pesticides or herbicides with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid depends on its specific applicationFor example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved would vary based on the specific derivative and application.
Comparison with Similar Compounds
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Chloropyridine-4-carboxylic acid: This compound lacks the cyclopentane ring and amide linkage, making it less complex and potentially less versatile in applications.
4-Amino-2-chloropyridine: This compound contains an amino group instead of the amide linkage, which may result in different reactivity and applications.
Cyclopentanecarboxylic acid: This compound lacks the chloropyridine moiety, making it less suitable for applications requiring the unique properties of the chloropyridine group.
The uniqueness of this compound lies in its combination of the cyclopentane ring, carboxylic acid group, amide linkage, and chloropyridine moiety, which together confer a range of chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2-chloropyridine-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-7-8(3-6-14-9)10(16)15-12(11(17)18)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNXSCSNIJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
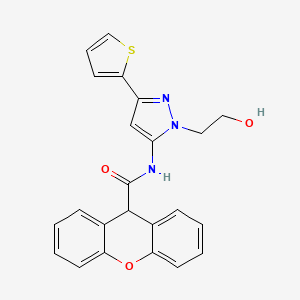
![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2514207.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)
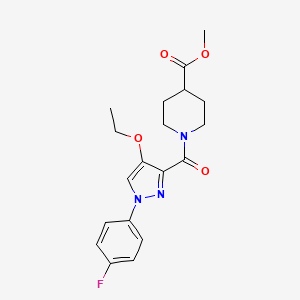
![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)

